3-(2-(Trifluoromethyl)phenyl)isonicotinaldehyde
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Overview
Description
3-(2-(Trifluoromethyl)phenyl)isonicotinaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)isonicotinaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)isonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid.
Reduction: 3-(2-(Trifluoromethyl)phenyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(Trifluoromethyl)phenyl)isonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenyl isocyanate
- 2-(2-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)isonicotinaldehyde
- 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde
Uniqueness
3-(2-(Trifluoromethyl)phenyl)isonicotinaldehyde is unique due to the presence of both the trifluoromethyl group and the isonicotinaldehyde moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H8F3NO |
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Molecular Weight |
251.20 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)12-4-2-1-3-10(12)11-7-17-6-5-9(11)8-18/h1-8H |
InChI Key |
JZUNAFQTMOXJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
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